molecular formula C7H4ClF2IO B13071435 4-Chloro-2-(difluoromethoxy)-1-iodobenzene

4-Chloro-2-(difluoromethoxy)-1-iodobenzene

Cat. No.: B13071435
M. Wt: 304.46 g/mol
InChI Key: YOXRNVOUIXKVFQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethoxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, difluoromethoxy, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Methoxylation: The substitution of a hydrogen atom with a difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

4-Chloro-2-(difluoromethoxy)-1-iodobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

    4-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of iodine.

    4-Chloro-2-nitroaniline: Contains a nitro group instead of difluoromethoxy and iodine.

    4-Chloro-2-fluoroaniline: Features a fluorine atom instead of difluoromethoxy and iodine.

Uniqueness: 4-Chloro-2-(difluoromethoxy)-1-iodobenzene is unique due to the combination of chlorine, difluoromethoxy, and iodine substituents on the benzene ring

Properties

Molecular Formula

C7H4ClF2IO

Molecular Weight

304.46 g/mol

IUPAC Name

4-chloro-2-(difluoromethoxy)-1-iodobenzene

InChI

InChI=1S/C7H4ClF2IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H

InChI Key

YOXRNVOUIXKVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)I

Origin of Product

United States

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